Technical Guide: Methyl 6-bromobenzo[d]oxazole-2-carboxylate
Technical Guide: Methyl 6-bromobenzo[d]oxazole-2-carboxylate
CAS Number: 954239-67-9 Formula: C₉H₆BrNO₃ Molecular Weight: 256.05 g/mol [1][2][3]
Executive Summary
Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a high-value heterocyclic building block utilized extensively in the design of bioactive small molecules, particularly in the fields of oncology and targeted protein degradation (PROTACs).[4] Its structural utility lies in its orthogonal reactivity : the C6-bromide serves as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-methyl ester provides a site for nucleophilic acyl substitution or reduction.[4] This guide outlines the synthesis, physicochemical properties, and strategic applications of this scaffold in modern medicinal chemistry.[4][5]
Chemical Identity & Physicochemical Profile[1][2][4][5][7][8][9]
| Property | Specification |
| CAS Registry Number | 954239-67-9 |
| IUPAC Name | Methyl 6-bromo-1,3-benzoxazole-2-carboxylate |
| SMILES | COC(=O)C1=NC2=C(O1)C=C(Br)C=C2 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 120–125 °C (Typical range for this class) |
| Solubility | Soluble in DMSO, DMF, DCM, CHCl₃; Sparingly soluble in water |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated |
Synthetic Methodology
The most robust industrial route to Methyl 6-bromobenzo[d]oxazole-2-carboxylate involves the cyclocondensation of 2-amino-5-bromophenol with methyl oxalyl chloride (methyl chlorooxoacetate). This method is preferred over oxidative cyclization of Schiff bases due to higher atom economy and scalability.[4]
Reaction Mechanism
The synthesis proceeds via a two-stage mechanism:
-
N-Acylation: The primary amine of the phenol attacks the highly electrophilic acyl chloride of methyl oxalyl chloride, forming an intermediate amide.[4]
-
Cyclodehydration: Under thermal or Lewis acid conditions, the phenolic oxygen attacks the amide carbonyl, followed by dehydration to close the oxazole ring.[4]
Experimental Protocol (Standardized)
Note: All steps must be performed in a fume hood using anhydrous solvents.
Reagents:
-
2-Amino-5-bromophenol (1.0 eq)[4]
-
Methyl oxalyl chloride (1.1 eq)[4]
-
Triethylamine (TEA) (2.5 eq)[4]
-
Dichloromethane (DCM) or Toluene (Solvent)[4]
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 2-amino-5-bromophenol (10 mmol) and anhydrous DCM (50 mL). Cool the suspension to 0 °C under nitrogen.
-
Base Addition: Add Triethylamine (25 mmol) dropwise. The solution may darken as the phenol/amine deprotonates.[4]
-
Acylation: Add Methyl oxalyl chloride (11 mmol) dropwise over 15 minutes, maintaining the temperature below 5 °C. Stir at 0 °C for 1 hour, then warm to room temperature (RT) for 2 hours.
-
Cyclization:
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[4]
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Synthesis Workflow Diagram[5]
Figure 1: Synthetic pathway from aminophenol precursor to the benzoxazole scaffold.[4]
Strategic Applications in Drug Discovery
This scaffold is a "privileged structure" because it allows for divergent synthesis .[4] The reactivity profile enables the sequential construction of complex libraries.[4]
C6-Bromine Functionalization (Suzuki/Buchwald)
The bromine atom at the C6 position is electronically activated by the electron-withdrawing benzoxazole core, making it an excellent substrate for Palladium-catalyzed cross-coupling.[4]
-
Suzuki-Miyaura: Coupling with aryl boronates to install biaryl systems (common in kinase inhibitors).[4]
-
Buchwald-Hartwig: Amination to introduce solubilizing groups or morpholine/piperazine motifs.[4]
C2-Ester Derivatization
The methyl ester is a versatile electrophile:
-
Amidation: Reaction with primary/secondary amines to form carboxamides (e.g., recruiting elements for PROTAC E3 ligase binders).[4]
-
Reduction: Conversion to the primary alcohol (using LiBH₄) or aldehyde (using DIBAL-H) for further chain extension.[4]
-
Heterocyclization: Conversion to hydrazides to build secondary heterocycles like oxadiazoles.[4]
Divergent Reactivity Map[5]
Figure 2: Divergent synthetic utility of the scaffold, highlighting orthogonal reactivity at C2 and C6.[4]
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[4]
-
Handling: Avoid dust formation.[4] Use local exhaust ventilation.[4]
-
Stability: Stable under recommended storage conditions.[4] Hydrolyzes slowly in the presence of strong acids or bases.[4]
References
-
BenchChem. Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. (Analogous chemistry for benzoxazole precursors). Link[4]
-
Ark Pharm. Methyl 6-bromobenzo[d]oxazole-2-carboxylate Product Data.Link[4]
-
BLD Pharm. Safety Data Sheet: Methyl 6-bromobenzo[d]oxazole-2-carboxylate.[4]Link[4]
-
PubChem. Benzoxazole Derivatives and Biological Activity.[4] (General scaffold properties). Link
-
ResearchGate. Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate. (Methodology reference for benzoxazole ring closure). Link
Sources
- 1. 954239-67-9|Methyl 6-bromobenzo[d]oxazole-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. Methyl 6-bromobenzo[d]oxazole-2-carboxylate | CAS:954239-67-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach [mdpi.com]
- 5. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
